![molecular formula C11H15N3O4 B14651786 Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate CAS No. 51707-33-6](/img/structure/B14651786.png)
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is an organic compound with a complex structure that includes hydrazine, phenyl, and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate typically involves multiple steps. One common method starts with the reaction of 2-(hydrazinecarbonyl)benzoic acid with ethyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction of the carbonyl group may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe to study enzyme mechanisms involving hydrazine or carbamate groups.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. The carbamate group can also interact with proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler compound with similar carbamate functionality but lacking the hydrazine and phenyl groups.
Phenylhydrazine: Contains the hydrazine and phenyl groups but lacks the carbamate functionality.
Hydroxycarbamate derivatives: Compounds with similar carbamate groups but different substituents.
Uniqueness
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is unique due to its combination of hydrazine, phenyl, and carbamate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
51707-33-6 |
|---|---|
Formule moléculaire |
C11H15N3O4 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
ethyl N-[[2-(hydrazinecarbonyl)phenyl]methyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-11(16)14(17)7-8-5-3-4-6-9(8)10(15)13-12/h3-6,17H,2,7,12H2,1H3,(H,13,15) |
Clé InChI |
NLKHZVZHYWXRPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC1=CC=CC=C1C(=O)NN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


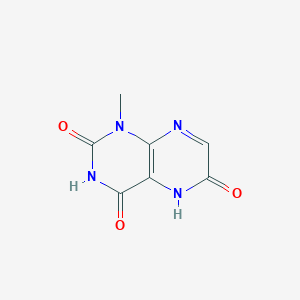
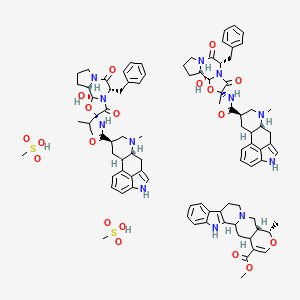
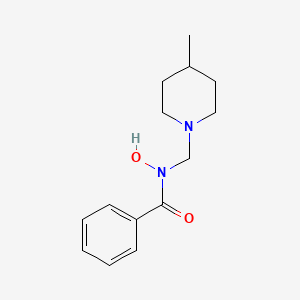
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
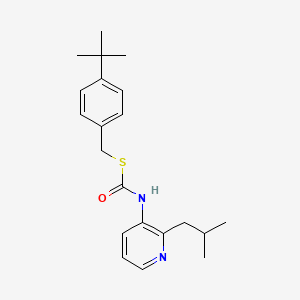


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

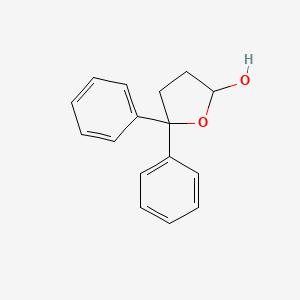

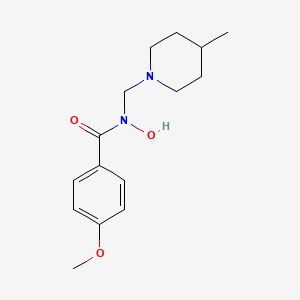
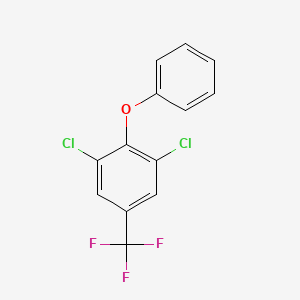
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
